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molecular formula C14H15N3O3 B4421347 N-(3-Imidazol-1-yl-propyl)-phthalamic acid

N-(3-Imidazol-1-yl-propyl)-phthalamic acid

Cat. No. B4421347
M. Wt: 273.29 g/mol
InChI Key: KYGDDLIEAZVTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568687

Procedure details

A mixture of 0.01 mole of phthalic anhydride, 0.01 mole of 3-(1H-imidazol-1-yl)propanamine and 30 ml. of methylene chloride was stirred at room temperature for 3 hours and concentrated. The residue was recrystallized from ethanol whereby the desired product, m.p. 160°-162° C., was obtained. By substituting 3-fluorophthalic anhydride, 4,5-dichlorophthalic anhydride, and 4-methylphthalic anhydride for the phthalic anhydride of this example, the compounds set forth in Table XX below were obtained.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[N:12]1([CH2:17][CH2:18][CH2:19][NH2:20])[CH:16]=[CH:15][N:14]=[CH:13]1.FC1C=CC=C2C(OC(=O)C=12)=O.ClC1C=C2C(=O)OC(=O)C2=CC=1Cl.CC1C=C2C(=O)OC(=O)C2=CC=1>C(Cl)Cl>[N:12]1([CH2:17][CH2:18][CH2:19][NH:20][C:4](=[O:5])[C:3]2[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:1]([OH:6])=[O:11])[CH:16]=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0.01 mol
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol whereby the desired product, m.p. 160°-162° C.
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
below were obtained

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)CCCNC(C=1C(C(=O)O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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